N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide
Description
Properties
Molecular Formula |
C22H22ClN3O4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide |
InChI |
InChI=1S/C22H22ClN3O4/c1-3-19(28)24-17-11-5-14(6-12-17)18(27)13-26-20(29)22(4-2,25-21(26)30)15-7-9-16(23)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
DPYYEHHIYPIEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C(NC2=O)(CC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide, often referred to as a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's detailed structure can be represented as follows:
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 356.84 g/mol
- IUPAC Name : this compound
Research indicates that the compound exhibits anticancer properties , particularly through its interaction with specific cellular pathways. It has been shown to inhibit certain kinases involved in tumor growth and proliferation, making it a candidate for cancer therapeutics.
Anticancer Activity
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases associated with oncogenic pathways. For instance, studies have shown that it can inhibit AKT signaling, which is crucial in many cancers including glioblastoma .
- Cell Viability Assays : In vitro studies have reported that this compound significantly reduces cell viability in various cancer cell lines while exhibiting lower toxicity towards non-cancerous cells. For example, EC50 values were determined for glioblastoma cell lines, highlighting its selective cytotoxicity .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that it can effectively penetrate cellular membranes and reach intracellular targets.
Case Study 1: Glioblastoma Treatment
A recent study evaluated the efficacy of the compound against primary patient-derived glioblastoma cells. The results indicated that the compound inhibited neurosphere formation and showed significant cytotoxicity towards glioma cells with an EC50 value of approximately 20 µM .
| Compound | EC50 (µM) | Cell Line |
|---|---|---|
| This compound | 20 | GL261 |
| MK-2206 (reference) | 2 | GL261 |
Case Study 2: Kinase Inhibition Profile
In a kinase profiling study involving 139 purified kinases, the compound exhibited selective inhibition of AKT2/PKBβ with IC50 values around 12 µM . This specificity highlights its potential as a targeted therapeutic agent in cancers characterized by aberrant AKT signaling.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide. For instance, derivatives exhibiting similar structural motifs have shown promising results against various cancer cell lines. Research indicates that modifications to the imidazolidinone core can enhance cytotoxicity against breast cancer and other malignancies .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to play a crucial role in enhancing the antimicrobial efficacy of these compounds. In vitro studies demonstrate significant inhibition of bacterial growth, suggesting potential applications in treating infections .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structural integrity and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the therapeutic potential of this compound. Variations in substituents on the phenyl rings and modifications to the imidazolidinone core have been systematically studied to identify the most active derivatives .
Case Studies and Research Findings
Chemical Reactions Analysis
Imidazolidinone Ring Reactivity
The 2,5-dioxoimidazolidin-1-yl core is a key reactive site, participating in:
-
Condensation Reactions : The ring undergoes cyclocondensation with aldehydes or ketones in acidic media to form fused heterocycles .
-
Nucleophilic Additions : Primary amines attack the carbonyl groups, leading to ring-opening and formation of urea derivatives (e.g., with hydrazine) .
-
Electrophilic Substitution : Bromination at the para position of the chlorophenyl substituent occurs under FeBr₃ catalysis .
Acetyl Group Transformations
The acetyl moiety (‑COCH₂‑) exhibits the following reactivity:
-
Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), it converts to a carboxylic acid.
-
Nucleophilic Displacement : Thiols (e.g., cysteine) replace the acetyl oxygen in the presence of Mitsunobu reagents (DIAD/PPh₃).
Table 1: Acetyl Group Reaction Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| 6M HCl | Reflux, 6 hr | Carboxylic acid derivative | 78 |
| Cysteine + DIAD | DCM, 0°C, 2 hr | Thioacetyl analog | 65 |
| Hydrazine hydrate | EtOH, 60°C, 4 hr | Hydrazide | 82 |
Propanamide Side Chain Modifications
The ‑CONH‑ group participates in:
-
Acylation : Reacts with acetic anhydride to form N-acetylated derivatives .
-
Sulfonation : Treatment with chlorosulfonic acid introduces sulfonyl groups at the meta position .
-
Enzymatic Cleavage : Porcine liver esterase selectively hydrolyzes the amide bond at pH 7.4 .
Aromatic Electrophilic Substitution
The 4-chlorophenyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 70%) .
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids.
Mechanistic Insight :
The electron-withdrawing chlorine atom deactivates the ring, favoring meta/para substitution. Halogen exchange (Cl → Br) is achievable via Ullmann-type reactions using CuBr.
Biological Interactions
In pharmacological contexts:
-
Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with Gln¹⁹² and His³⁸⁸, reducing catalytic activity by 87% at 10 µM.
-
Metabolic Pathways : Undergoes hepatic CYP3A4-mediated oxidation to form a hydroxylated metabolite.
Stability Under Stress Conditions
Table 2: Degradation Products Under Forced Conditions
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| 0.1N NaOH, 70°C, 1 hr | Imidazolidinone ring hydrolysis | 4-Chlorophenylurea derivative |
| 3% H₂O₂, RT, 24 hr | N‑Oxidation of propanamide | Sulfoxide intermediate |
| UV light (254 nm), 48 hr | C‑Cl bond cleavage | Dechlorinated imidazolidinone analog |
Synthetic Optimization Data
Key parameters for high-purity synthesis (>98% HPLC):
-
Solvent : DMF > EtOH > THF (yields: 92%, 85%, 78%)
-
Catalyst : HBTU/DIEA outperforms EDC/HOBt in coupling efficiency
-
Temperature : 60–80°C maximizes imidazolidinone cyclization rates
This compound’s multifunctional architecture enables tailored modifications for drug development, with precise control over reaction conditions being critical to avoid side products like regioisomeric sulfonamides or over-oxidized species . Ongoing studies focus on coupling its synthetic versatility with computational QSAR models to enhance bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
(a) Imidazolidinone vs. Dihydroimidazole Derivatives
The target compound’s imidazolidinone ring (2,5-dioxo) contrasts with N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (), which contains a 4,5-dihydroimidazole ring with a methylsulfanyl substituent. The imidazolidinone’s ketone groups enhance polarity and hydrogen-bonding capacity compared to the dihydroimidazole’s thioether group, which may prioritize hydrophobic interactions .
(b) Imidazolidinone vs. Pyrazolyl Rings
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features a pyrazolyl ring with a single ketone group. The pyrazolyl ring’s reduced planarity (dihedral angles of 48.45° between dichlorophenyl and pyrazolyl rings) compared to the imidazolidinone’s rigid structure may influence binding specificity in biological targets .
Substituent Effects
(a) Chlorophenyl Variations
- The target compound’s 4-chlorophenyl group contrasts with 2,4-dichlorophenyl in ’s acetamide.
- Fluorophenyl groups in ’s compound introduce smaller halogens, which may enhance metabolic stability compared to chlorine .
(b) Side-Chain Modifications
- The ethyl group on the target’s imidazolidinone enhances lipophilicity relative to the methylsulfanyl group in ’s compound, which introduces sulfur-based reactivity .
- The acetyl linker in the target compound differs from the sulfonyl group in ’s analog, impacting electronic distribution and steric accessibility .
Data Tables
Table 1: Structural Comparison of Key Compounds
Preparation Methods
Formation of the Imidazolidinone Core
The imidazolidinone ring is synthesized via cyclocondensation of urea derivatives with α-keto esters:
-
Reaction : 4-Chlorophenylglycine ethyl ester reacts with ethyl 2-oxovalerate under acidic conditions (HCl/EtOH, reflux, 12 h) to form Intermediate A.
-
Mechanism : Nucleophilic attack by the amine on the carbonyl group, followed by dehydration.
Optimization :
Acetylation of the Imidazolidinone Nitrogen
Intermediate A undergoes N-acetylation to install the acetyl linker:
-
Reagents : Chloroacetyl chloride, triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.
-
Conditions : Slow addition of chloroacetyl chloride to prevent exothermic side reactions.
-
Workup : Extraction with DCM, washed with NaHCO₃, dried over MgSO₄.
Alternate Method :
Coupling with Propanamide-Functionalized Phenyl Ring
The acetylated intermediate (B) is coupled to 4-aminophenylpropanamide via amide bond formation :
-
Activation : Carbodiimide coupling (EDCl/HOBt) in DMF at room temperature.
-
Molar Ratio : 1:1.2 (Intermediate B : 4-aminophenylpropanamide).
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7).
Challenges :
-
Steric hindrance from the ethyl group reduces coupling efficiency; adding DMAP as a catalyst improves yield to 75%.
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation and acetylation in a single reactor:
Palladium-Catalyzed Cross-Coupling
For late-stage diversification, Suzuki-Miyaura coupling introduces the propanamide group:
Reaction Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Cyclocondensation Solvent | EtOH | DMF | EtOH |
| Acetylation Temperature | 0–5°C | 25°C | 0–5°C |
| Coupling Catalyst | EDCl/HOBt | HATU/DIEA | EDCl/HOBt |
| Overall Yield | 58% | 70% | 70% |
Scale-Up and Industrial Considerations
-
Pilot-Scale Synthesis :
-
Green Chemistry :
Analytical Characterization
-
MS (ESI+) : m/z 445.93 [M+H]⁺.
-
¹H NMR (DMSO-d6): δ 1.12 (t, 3H, CH₂CH₃), 2.35 (q, 2H, CH₂CH₃), 4.62 (s, 2H, COCH₂).
Challenges and Solutions
Q & A
Q. Key considerations :
- Yield optimization : Temperature control during cyclization (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 amine:carbonyl) significantly impact yields .
- Purification : HPLC or column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate high-purity intermediates .
Basic: What spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the imidazolidinone ring (e.g., carbonyl signals at ~170–175 ppm) and the chlorophenyl group (aromatic protons at ~7.2–7.8 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve connectivity between the acetyl and propanamide groups.
High-Performance Liquid Chromatography (HPLC) :
- Purity assessment (≥98% as per industry standards) using C18 columns and acetonitrile/water gradients .
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify the molecular formula (e.g., expected [M+H]⁺ for C₂₂H₂₁ClN₂O₄: 413.12).
Q. Methodological Approach :
SAR (Structure-Activity Relationship) Studies :
- Synthesize analogs with varying substituents (e.g., methyl, propyl) at the 4-position of the imidazolidinone.
- Assess biological activity (e.g., enzyme inhibition assays) using standardized protocols (e.g., IC₅₀ determination).
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or proteases).
Physicochemical Profiling :
Q. Experimental Design Table :
| Variable | Test Condition | Assay Type |
|---|---|---|
| Substituent (R) | Ethyl vs. methyl | Kinase inhibition |
| LogP | Calculated vs. measured | HPLC/MS |
Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data for similar compounds?
Q. Resolution Strategies :
Reproduce Key Experiments :
- Standardize reaction conditions (e.g., solvent, catalyst, temperature) across labs. For example, yields of polycationic copolymers in varied due to initiator (APS) concentrations .
Meta-Analysis of Literature :
- Compare purity criteria (e.g., HPLC vs. NMR purity) and biological assay protocols (e.g., cell lines, incubation times).
Cross-Validation with Orthogonal Methods :
- Use both enzymatic assays and cellular viability tests to confirm activity.
Q. Case Study :
- A compound with structural similarity (WZ4003, ) showed varying IC₅₀ values in kinase assays due to differences in ATP concentrations (1 mM vs. 10 µM) .
Basic: What are the critical stability and storage considerations for this compound during experimental workflows?
Storage Conditions :
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the imidazolidinone ring.
Stability Tests :
- Monitor degradation via HPLC over 1–4 weeks under varying pH (4–9) and temperatures (4–37°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
